molecular formula C26H17NO6 B8146413 4,4',4''-(Pyridine-2,4,6-triyl)tribenzoic acid

4,4',4''-(Pyridine-2,4,6-triyl)tribenzoic acid

Cat. No. B8146413
M. Wt: 439.4 g/mol
InChI Key: MRHFFQFIDCZIRI-UHFFFAOYSA-N
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Description

4,4',4''-(Pyridine-2,4,6-triyl)tribenzoic acid is a useful research compound. Its molecular formula is C26H17NO6 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(Pyridine-2,4,6-triyl)tribenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(Pyridine-2,4,6-triyl)tribenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Mesoporous Metal-Organic Frameworks (MOFs) : This compound is used in the synthesis of new mesoporous MOFs for detecting Fe3+ in aqueous media (Zhang, Yang, & Zhou, 2018).

  • Nitrogen-Rich Polybenzimidazole Networks for Hydrogen Generation : It is involved in synthesizing nitrogen-rich polybenzimidazole networks and their hybrids, which have applications in hydrogen generation (Dinari, Nabiyan, Ensafi, & Jafari-Asl, 2015).

  • Gas Separation : The synthesized form of this acid serves as a promising adsorbent for C2H2/CH4 and C2H4/CH4 separation (Guo, Chu, Gong, Yan, & Liu, 2020).

  • Study of Aromatic Compounds : It is used in research to study large torsion angles between adjacent aromatic rings (Zhu, Chen, Zhao, Shao, & Li, 2007).

  • Coordination Polymers and Metallomacrocycles Synthesis : This acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles (Ghosh, Savitha, & Bharadwaj, 2004).

  • Catalytic and Environmental Applications : Complexes prepared with this compound possess potential semiconductor and dye degradation properties, making them suitable for applications in chemical semiconductors and environmental protection (Wei, Song, Bai, Shi, & Xing, 2015).

  • Supramolecular Isomerism in MOFs : Its solvothermal reaction generates achiral and chiral architectures in honeycomb metal-organic frameworks (Zhao, He, Dai, Sun, & Ke, 2010).

  • Electrochemical Synthesis of MOFs : It is used as a linker in electrochemical synthesis of copper-based MOFs, preventing interpenetration when grown on surfaces (Sachdeva, Pustovarenko, Sudhölter, Kapteijn, Smet, & Gascón, 2016).

  • Luminescent Platforms for Ion Detection : The Tb@Zn-MOF prepared with this compound is a highly selective and sensitive luminescent platform for detecting PO43- ions (Ji, Gao, Zheng, Guan, Liu, & Liu, 2018).

  • Remediation of Organic Dyes : Mesoporous copper(II) MOFs made with this compound effectively remove cationic dyes and degrade anionic dyes under visible light (Au, Kwan, Lai, & Low, 2021).

properties

IUPAC Name

4-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO6/c28-24(29)18-7-1-15(2-8-18)21-13-22(16-3-9-19(10-4-16)25(30)31)27-23(14-21)17-5-11-20(12-6-17)26(32)33/h1-14H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHFFQFIDCZIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-(Pyridine-2,4,6-triyl)tribenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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